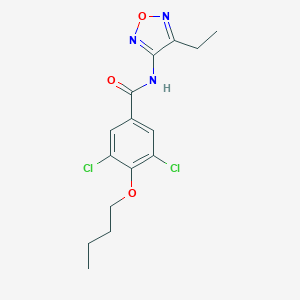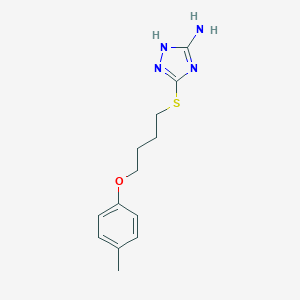
4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth. It has also been shown to modulate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, as mentioned above. Additionally, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects. Studies have also suggested that this compound may have anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide in lab experiments is its diverse range of biochemical and physiological effects. This compound has been shown to have potential applications in the study of cancer, inflammation, and neurodegenerative diseases, among other areas. Additionally, its relatively simple synthesis method and availability make it a convenient compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate experimental findings.
Orientations Futures
There are many potential future directions for research on 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide. Some possible areas of focus include:
- Further investigation of the compound's mechanism of action, including identification of its molecular targets and pathways of activity.
- Exploration of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
- Investigation of the compound's potential off-target effects and toxicity, in order to better understand its safety profile.
- Development of new synthetic methods for producing this compound, potentially with modifications to its chemical structure that could enhance its efficacy or specificity.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, with a wide range of potential applications and effects. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, among other effects. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves the reaction of 4-butoxy-3,5-dichlorobenzoyl chloride with 4-ethyl-1,2,5-oxadiazol-3-amine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through a series of chromatography steps.
Applications De Recherche Scientifique
4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential neuroprotective effects, with some studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C15H17Cl2N3O3 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H17Cl2N3O3/c1-3-5-6-22-13-10(16)7-9(8-11(13)17)15(21)18-14-12(4-2)19-23-20-14/h7-8H,3-6H2,1-2H3,(H,18,20,21) |
Clé InChI |
SFMJPMKVUXMPRX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2CC)Cl |
SMILES canonique |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)



![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)